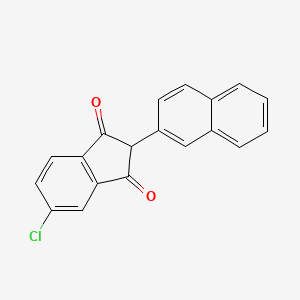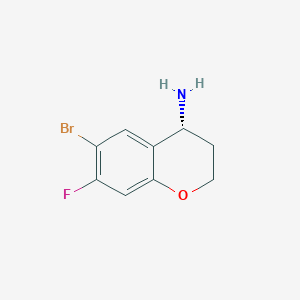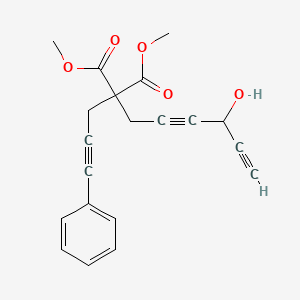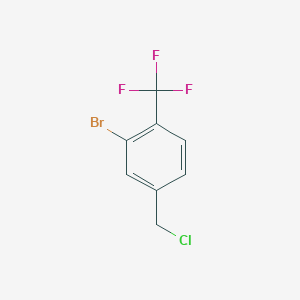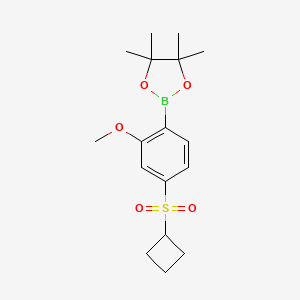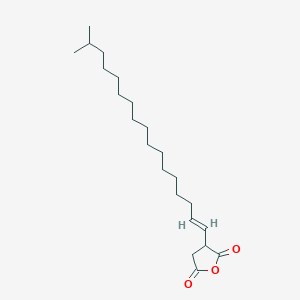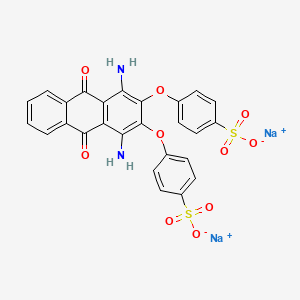
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl esteR, (R)-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl: is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is a derivative of benzeneacetic acid, featuring an amino group at the alpha position and a chlorine atom at the para position on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl typically involves the esterification of benzeneacetic acid derivatives. The process may include the following steps:
Esterification: Benzeneacetic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Amination: The ethyl ester is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.
Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the para position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous monitoring and quality control are essential to maintain the consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amino or ester groups.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, such as primary amines or alcohols.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and diagnostic tools.
Medicine:
- Explored for its potential therapeutic applications, particularly in the design of new drugs targeting specific biological pathways.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
- Applied in the formulation of certain chemical products, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, alpha-amino-4-chloro-, ethyl ester, ®-HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
- Benzeneacetic acid, alpha-amino-4-chloro-, methyl ester
- Benzeneacetic acid, alpha-amino-4-chloro-, propyl ester
- Benzeneacetic acid, alpha-amino-4-chloro-, butyl ester
Comparison:
Structural Differences: The primary difference lies in the ester group, where the ethyl ester is replaced by methyl, propyl, or butyl esters in similar compounds.
Chemical Properties: These structural variations can lead to differences in solubility, reactivity, and stability.
Biological Activity:
Properties
Molecular Formula |
C10H13Cl2NO2 |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-(4-chlorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-2-14-10(13)9(12)7-3-5-8(11)6-4-7;/h3-6,9H,2,12H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
LRTVYMMSQHSIIN-SBSPUUFOSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)N.Cl |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


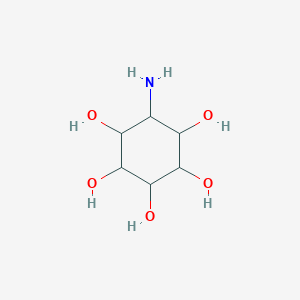

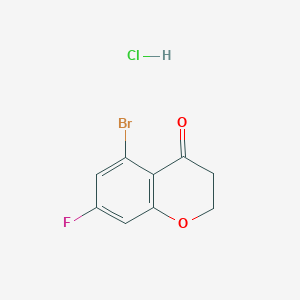

![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
